molecular formula C12H10N4 B2587967 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 150638-33-8

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No. B2587967
CAS RN: 150638-33-8
M. Wt: 210.24
InChI Key: WMZXXRGIQZAKJB-UHFFFAOYSA-N
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Description

The compound “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” belongs to a class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of three types of π-interactions (n→π*, lp···π, and π···π) between the -C(H)=O group and triazole rings .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis of Heterocycles

1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, a three-carbon synthon, has been utilized for synthesizing various heterocycles such as benzothiazoles and pyrido[1,2-a]indoles. This method offers a general and efficient approach for heterocyclizations and benzannelations (Katritzky et al., 2000).

Preparation of Novel Compounds

Novel syntheses of compounds like hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazole derivatives. These compounds react with various reagents to produce a range of substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).

Anticancer Activity

Benzimidazole-based Zn(II) complexes, which include 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole, have demonstrated potential anticancer activity against human carcinoma cells. Studies on these complexes show significant cytotoxic properties and suggest mechanisms involving G0/G1 phase arrest of the cell cycle (Zhao et al., 2015).

Synthesis of Cobalt(II) Complexes

The reaction of Co(II) salts with 5-(1H-benzotriazol-1-ylmethyl)isophthalic acid under specific conditions yields various Co(II) complexes. These complexes have unique structures and properties, including their behavior in the polymerization of ethylene (Kuai et al., 2013).

Catalysis Applications

1-(Pyridin-2-yl)-1H-benzo[d][1,2,3]triazole, a bidentate ligand, has been used in various palladium-catalyzed coupling reactions. Its efficacy in facilitating reactions like Suzuki, Heck, Fujiwara–Moritani, and Sonogashira coupling demonstrates its versatility and robustness (Verma et al., 2013).

Corrosion Inhibition

Benzotriazole derivatives, including 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for metals like copper in acidic media, demonstrating their utility in corrosion prevention (Khaled et al., 2009).

Fluorescent Sensors

1-(Pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex have been developed as fluorescent sensors. These complexes show promising applications in detecting substances like dopamine, indicating their potential in biochemical sensing (Khattar & Mathur, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” were not found, similar compounds have been synthesized and evaluated for their anti-tubercular activity , indicating potential future research directions in medicinal chemistry.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXXRGIQZAKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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